(4-(2-Aminophenoxy)phenyl)boronic acid hydrochloride
Overview
Description
(4-(2-Aminophenoxy)phenyl)boronic acid hydrochloride is a useful research compound. Its molecular formula is C12H13BClNO3 and its molecular weight is 265.5 g/mol. The purity is usually 95%.
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Mechanism of Action
Target of Action
Boronic acids, including (4-(2-aminophenoxy)phenyl)boronic acid hydrochloride, are often used in suzuki-miyaura cross-coupling reactions . These reactions involve the formation of carbon-carbon bonds, which are fundamental in organic chemistry and crucial for the synthesis of many organic compounds .
Mode of Action
In Suzuki-Miyaura cross-coupling reactions, this compound interacts with its targets through a process involving oxidative addition and transmetalation . The reaction begins with the oxidative addition of an organic group to a palladium catalyst. This is followed by the transmetalation, where the organic group is transferred from boron to palladium .
Biochemical Pathways
The Suzuki-Miyaura cross-coupling reaction, in which this compound participates, affects the biochemical pathway of carbon-carbon bond formation . This reaction is widely applied in organic synthesis, leading to the production of a variety of organic compounds .
Pharmacokinetics
It’s known that the success of suzuki-miyaura cross-coupling reactions, in which this compound is used, originates from the exceptionally mild and functional group tolerant reaction conditions, along with the relatively stable, readily prepared, and generally environmentally benign nature of the organoboron reagents .
Result of Action
The result of the action of this compound in Suzuki-Miyaura cross-coupling reactions is the formation of new carbon-carbon bonds . This leads to the synthesis of a wide range of organic compounds, contributing to various areas of organic chemistry .
Action Environment
The action of this compound, like other boronic acids used in Suzuki-Miyaura cross-coupling reactions, is influenced by the reaction conditions . These reactions are known for their mild and functional group tolerant conditions, making them suitable for a wide range of applications . The stability of the organoboron reagents also contributes to the efficacy and stability of the reaction .
Properties
IUPAC Name |
[4-(2-aminophenoxy)phenyl]boronic acid;hydrochloride | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H12BNO3.ClH/c14-11-3-1-2-4-12(11)17-10-7-5-9(6-8-10)13(15)16;/h1-8,15-16H,14H2;1H | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
LVNXWQSPCZYCTM-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
B(C1=CC=C(C=C1)OC2=CC=CC=C2N)(O)O.Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H13BClNO3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10657307 | |
Record name | [4-(2-Aminophenoxy)phenyl]boronic acid--hydrogen chloride (1/1) | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10657307 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
265.50 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
957063-10-4 | |
Record name | [4-(2-Aminophenoxy)phenyl]boronic acid--hydrogen chloride (1/1) | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10657307 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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